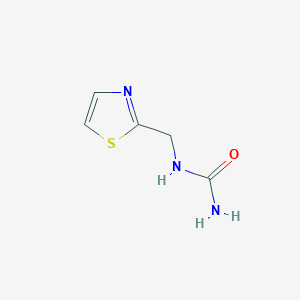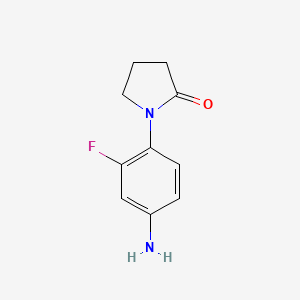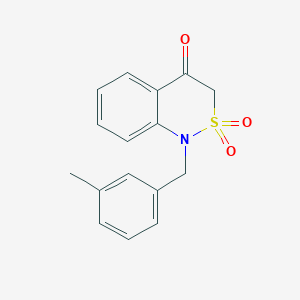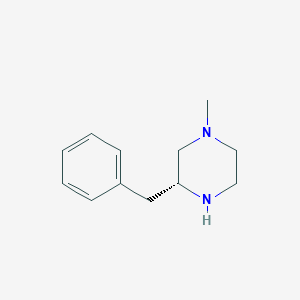![molecular formula C10H18N4 B1524506 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine CAS No. 1249320-61-3](/img/structure/B1524506.png)
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine
Overview
Description
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a pyrrolidine group
Mechanism of Action
- The compound’s sp³-hybridized nitrogen atoms allow efficient exploration of the pharmacophore space .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
- Information on absorption is not available. Data regarding the volume of distribution is lacking. No details on protein binding are currently accessible .
Biochemical Analysis
Biochemical Properties
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as prolyl endopeptidase, which is involved in the hydrolysis of peptide bonds on the C-terminal side of prolyl residues . The compound’s interaction with this enzyme suggests potential applications in modulating proteolytic activity. Additionally, this compound may interact with other proteins and receptors, influencing their activity and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with prolyl endopeptidase can impact the regulation of peptide hormones and neuropeptides, thereby affecting cell signaling pathways . Furthermore, this compound may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of prolyl endopeptidase, inhibiting its activity and preventing the hydrolysis of peptide bonds . This inhibition can lead to an accumulation of specific peptides, which may subsequently influence various physiological processes. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and affecting downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound can lead to sustained inhibition of prolyl endopeptidase, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, such as disruption of normal cellular functions and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range produces optimal biochemical responses without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with prolyl endopeptidase can influence the metabolism of peptide hormones and neuropeptides, affecting their levels and activity . Additionally, this compound may modulate other metabolic pathways by interacting with key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can modulate local enzyme activity and influence cellular processes.
Preparation Methods
The synthesis of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a pyrazole ring is functionalized with a propyl chain, which is then reacted with pyrrolidine under suitable conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring and are used in various applications, including medicinal chemistry.
Pyrrolopyrazine derivatives: These compounds combine both pyrrolidine and pyrazole rings and have unique properties.
Properties
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-10-4-9-14(12-10)8-3-7-13-5-1-2-6-13/h4,9H,1-3,5-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIIOALGIBENKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


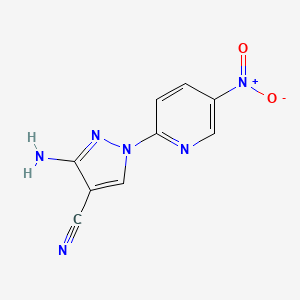
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
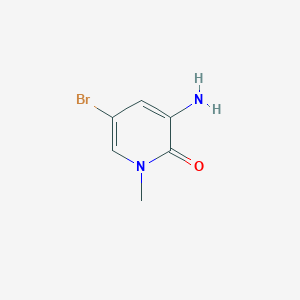
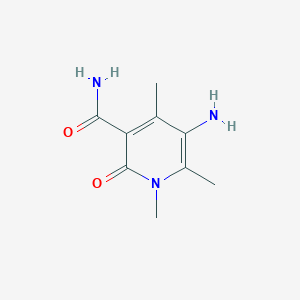
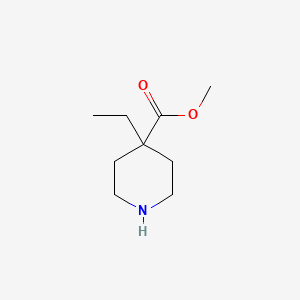
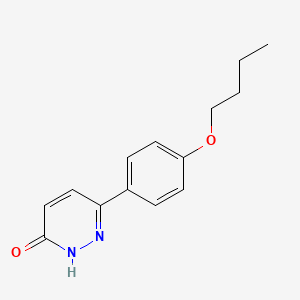
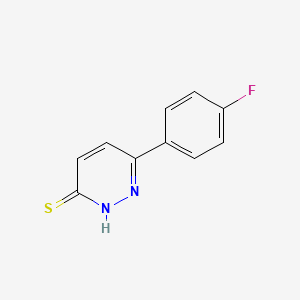
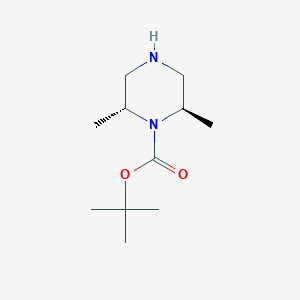
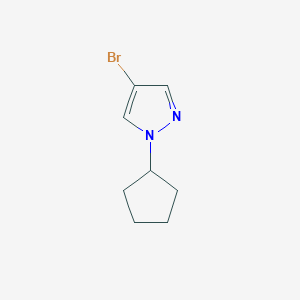
![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)
